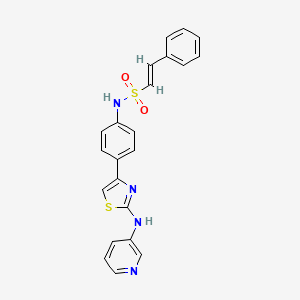

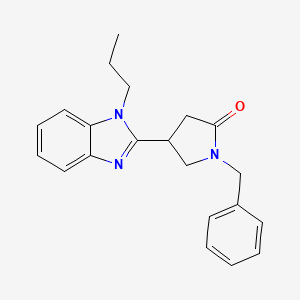

![molecular formula C21H18ClNO3 B2577486 (E)-1'-(3-(2-chlorophenyl)acryloyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1706484-78-7](/img/structure/B2577486.png)

(E)-1'-(3-(2-chlorophenyl)acryloyl)spiro[chroman-2,3'-pyrrolidin]-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(E)-1’-(3-(2-chlorophenyl)acryloyl)spiro[chroman-2,3’-pyrrolidin]-4-one” is a complex organic compound. It belongs to the class of spiro compounds, which are characterized by their unique 3D properties . Spirocycles are present in several natural products, but their synthesis is challenging, making them underrepresented in pharmaceutical libraries .

Synthesis Analysis

The synthesis of spiro compounds has been a topic of interest for organic chemists . The enantioselective synthesis of spirocycles, in particular, has been pursued due to their unique 3D properties and presence in several natural products . Significant effort has been devoted towards the development of new promising asymmetric methodologies .Chemical Reactions Analysis

The chemical reactions involving “(E)-1’-(3-(2-chlorophenyl)acryloyl)spiro[chroman-2,3’-pyrrolidin]-4-one” are likely to be complex due to its structure. For instance, acyl chlorides, which are part of the compound’s structure, are known to undergo nucleophilic addition/elimination reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthetic strategies for related spiro compounds involve chemo-, regio-, and stereoselective synthesis methods. For instance, a series of novel hybrid spiro heterocycles comprising pyrrolizine, spiroxindole, and piperidine moieties were synthesized from 1,3-dipolar cycloaddition reactions of 1-acryloyl-3,5-bisarylmethylidenepiperidin-4-ones with azomethine ylides. These compounds displayed significant cholinesterase inhibitory activity, highlighting the potential of spiro compounds in therapeutic applications (Kia et al., 2013).

Biological Evaluation and Molecular Docking

Research into the biological activity of spiro compounds has identified several with potent anti-microbial agents. A study on the synthesis, biological evaluation, and molecular docking of N-acyl/aroyl spiro[chromane-2,4′-piperidin]-4(3H)-one analogs revealed their excellent docking integrations and good anti-fungal and anti-microbial activities (Ghatpande et al., 2021).

Anti-Mycobacterial Activity

Spiro compounds have also been evaluated for their anti-mycobacterial properties. An efficient synthesis of spiro-pyrido-pyrrolizines and pyrrolidines exhibited stereoselective formation and were screened for in vitro activity against Mycobacterium tuberculosis, with some compounds showing potent activity (Ranjith Kumar et al., 2009).

Zukünftige Richtungen

The future directions in the study of “(E)-1’-(3-(2-chlorophenyl)acryloyl)spiro[chroman-2,3’-pyrrolidin]-4-one” and similar spiro compounds involve the development of new promising asymmetric methodologies for their synthesis . The advent of organocatalysis has led to an increase in the reported methodologies for the synthesis of spirocycles .

Eigenschaften

IUPAC Name |

1'-[(E)-3-(2-chlorophenyl)prop-2-enoyl]spiro[3H-chromene-2,3'-pyrrolidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClNO3/c22-17-7-3-1-5-15(17)9-10-20(25)23-12-11-21(14-23)13-18(24)16-6-2-4-8-19(16)26-21/h1-10H,11-14H2/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWVNDUGHKRXSK-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C=CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)/C=C/C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

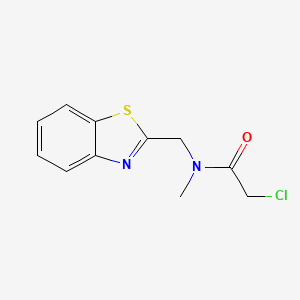

![3-(2,4-Difluorophenyl)-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B2577404.png)

![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(4-ethylphenyl)phthalazin-1(2H)-one](/img/structure/B2577405.png)

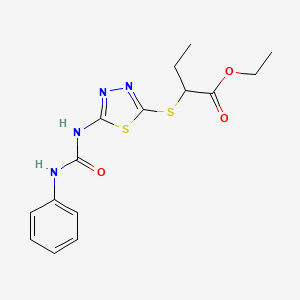

![N-(naphthalen-1-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2577410.png)

![1-[4-[4-(1,3-Oxazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2577417.png)

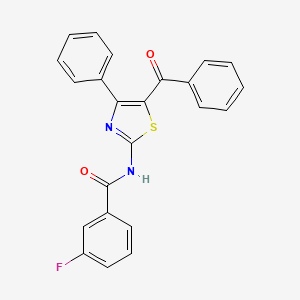

![N-(4-fluorophenyl)-N-{2-[6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine](/img/structure/B2577418.png)

![2-((4-(tert-butyl)phenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B2577419.png)

![Tert-butyl 3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]pyrrolidine-1-carboxylate](/img/structure/B2577423.png)

![7-Chloro-2-(2-(diethylamino)ethyl)-6-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2577425.png)